An In-depth Technical Guide to the Synthesis and Characterization of 1',2'-Dehydro Dicyclomine
An In-depth Technical Guide to the Synthesis and Characterization of 1',2'-Dehydro Dicyclomine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 1',2'-Dehydro Dicyclomine, an unsaturated analog of the well-established anticholinergic drug, Dicyclomine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for key experimental choices, ensuring a self-validating and reproducible methodology. This guide will delve into a plausible multi-step synthesis, leveraging known transformations from the synthesis of Dicyclomine hydrochloride, and project the expected analytical signatures using modern spectroscopic techniques. All protocols and data are presented with the aim of empowering researchers in the fields of medicinal chemistry and drug development to explore the therapeutic potential of this novel compound.
Introduction: The Rationale for 1',2'-Dehydro Dicyclomine
Dicyclomine is a well-established antispasmodic and anticholinergic agent that functions through a dual mechanism: a specific antimuscarinic effect at acetylcholine receptor sites and a direct relaxing effect on smooth muscle.[1] It is primarily used to treat symptoms of irritable bowel syndrome (IBS) by alleviating muscle spasms in the gastrointestinal tract.[2][3] The therapeutic efficacy of Dicyclomine is attributed to its unique chemical structure, featuring two saturated cyclohexyl rings.
The synthesis of 1',2'-Dehydro Dicyclomine, an analog containing a cyclohexene moiety, is proposed to investigate the impact of this structural modification on the drug's pharmacological profile. The introduction of unsaturation can influence several key properties, including:
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Receptor Binding Affinity and Selectivity: The altered geometry and electronic configuration of the cyclohexene ring may lead to a different binding mode at muscarinic receptors, potentially enhancing potency or altering selectivity for receptor subtypes (M1, M2, M3).[4]
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Pharmacokinetic Properties: Changes in lipophilicity and metabolic stability due to the double bond could affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
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Direct Smooth Muscle Relaxation: The direct, non-anticholinergic spasmolytic activity of Dicyclomine may also be modulated by this structural change.
This guide provides a robust framework for the synthesis and characterization of this novel analog, enabling further pharmacological investigation.
Proposed Synthesis of 1',2'-Dehydro Dicyclomine
The proposed synthesis is a multi-step process that begins with commercially available starting materials and culminates in the target molecule. The pathway is designed for efficiency and scalability in a laboratory setting. A key step in this synthesis is the introduction of the double bond into one of the cyclohexyl rings.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 1',2'-Dehydro Dicyclomine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Phenylcyclohexanecarbonitrile
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Rationale: This step establishes the core carbocyclic framework. The reaction of benzyl cyanide with 1,5-dibromopentane in the presence of a strong base like sodium amide or sodium hydride results in a tandem alkylation to form the cyclohexyl ring.[5][6]
-
Procedure:
-
To a stirred suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) and benzene under an inert atmosphere (N2), add benzyl cyanide dropwise at a controlled temperature.
-
After the initial reaction subsides, add a solution of 1,5-dibromopentane in DMF/benzene dropwise.
-
Heat the reaction mixture to drive the cyclization to completion.
-
Cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-phenylcyclohexanecarbonitrile.
-
Step 2: Hydrolysis to 1-Phenylcyclohexanecarboxylic Acid
-
Rationale: The nitrile group is hydrolyzed to a carboxylic acid, which is a necessary functional group for the subsequent esterification.
-
Procedure:
-
Reflux the 1-phenylcyclohexanecarbonitrile from the previous step with a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., NaOH followed by acidification).
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and isolate the precipitated carboxylic acid by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure 1-phenylcyclohexanecarboxylic acid.
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Step 3: Hydrogenation to 1-Cyclohexylcyclohexanecarboxylic Acid
-
Rationale: The phenyl group is reduced to a cyclohexyl group via catalytic hydrogenation. This step is analogous to a known synthesis of Dicyclomine hydrochloride.[7]
-
Procedure:
-
Dissolve the 1-phenylcyclohexanecarboxylic acid in a suitable solvent such as glacial acetic acid.
-
Add a hydrogenation catalyst, for instance, 5% rhodium on alumina.
-
Subject the mixture to hydrogenation in a Parr apparatus under pressure until hydrogen uptake ceases.
-
Filter off the catalyst and remove the solvent under reduced pressure to yield 1-cyclohexylcyclohexanecarboxylic acid.
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Step 4: Esterification to form Dicyclomine (Free Base)
-
Rationale: The carboxylic acid is esterified with 2-(diethylamino)ethanol to introduce the amino ester side chain, a key structural feature for anticholinergic activity.
-
Procedure:
-
Dissolve the 1-cyclohexylcyclohexanecarboxylic acid, 2-(diethylamino)ethanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene).
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Alternatively, use a coupling agent like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) for a milder reaction at room temperature.
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After completion, work up the reaction mixture to isolate the crude Dicyclomine free base. Purification can be achieved through column chromatography.
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Step 5: Dehydrogenation to 1',2'-Dehydro Dicyclomine
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Rationale: This is the crucial step to introduce the double bond. A common and effective method for the α-bromination of a cycloalkane followed by elimination is proposed.
-
Procedure:
-
Dissolve the Dicyclomine free base in an inert solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
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Irradiate the mixture with a UV lamp or heat to initiate the bromination at one of the cyclohexyl rings.
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After the reaction is complete, remove the solvent and treat the crude bromo-intermediate with a non-nucleophilic base (e.g., potassium tert-butoxide or DBU) in a suitable solvent (e.g., THF) to induce elimination and form the double bond.
-
Purify the final product, 1',2'-Dehydro Dicyclomine, using column chromatography.
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Characterization of 1',2'-Dehydro Dicyclomine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Physical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C19H33NO2 | [8][9] |
| Molecular Weight | 307.47 g/mol | [8][9] |
| Appearance | Expected to be an oil or low-melting solid | Inferred |
| Boiling Point | ~401.4 °C | [8] |
| Density | ~1.012 g/cm³ | [8] |
Spectroscopic Data (Predicted)
The introduction of a double bond will lead to distinct changes in the spectroscopic signatures compared to Dicyclomine.
3.2.1. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy will confirm the presence of key functional groups.
-
Expected Peaks:
-
~3030 cm⁻¹: C-H stretch (vinylic) - Key indicator of the new double bond.
-
~2930 & 2855 cm⁻¹: C-H stretch (aliphatic)
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~1735 cm⁻¹: C=O stretch (ester)
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~1650 cm⁻¹: C=C stretch (alkene) - Another key indicator.
-
~1170 cm⁻¹: C-O stretch (ester)
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3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: ¹H and ¹³C NMR will provide detailed structural information, confirming the connectivity of atoms and the presence of the cyclohexene ring.
-
¹H NMR (Predicted Chemical Shifts in CDCl₃):
-
δ 5.5-6.0 ppm: (1H, multiplet) - Vinylic proton on the cyclohexene ring. This will be a clear diagnostic peak absent in Dicyclomine's spectrum.
-
δ 4.1-4.3 ppm: (2H, triplet) - -O-CH₂- protons of the ethyl ester.
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δ 2.6-2.8 ppm: (2H, triplet) - -CH₂-N- protons of the ethyl ester.
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δ 2.5-2.7 ppm: (4H, quartet) - -N-(CH₂CH₃)₂ protons.
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δ 1.0-2.2 ppm: (multiplets) - Protons of the two cyclohexyl/cyclohexenyl rings. The integration will be lower in the upfield region compared to Dicyclomine due to the vinylic proton.
-
δ 1.0-1.2 ppm: (6H, triplet) - -N-(CH₂CH₃)₂ protons.
-
-
¹³C NMR (Predicted Chemical Shifts in CDCl₃):
-
δ ~175 ppm: Ester carbonyl carbon.
-
δ ~130-140 ppm: (2C) - Vinylic carbons of the C=C double bond. These will be key diagnostic peaks.
-
δ ~63 ppm: -O-CH₂- carbon.
-
δ ~51 ppm: -CH₂-N- carbon.
-
δ ~48 ppm: -N-(CH₂)₂ carbons.
-
δ ~20-40 ppm: Aliphatic carbons of the cyclohexyl and cyclohexenyl rings.
-
δ ~12 ppm: -N-(CH₂CH₃)₂ carbons.
-
3.2.3. Mass Spectrometry (MS)
-
Rationale: MS will confirm the molecular weight and can provide fragmentation patterns to support the proposed structure.
-
Expected Data (for Electrospray Ionization, ESI+):
-
[M+H]⁺: m/z = 308.26 - Corresponds to the protonated molecule (C₁₉H₃₄NO₂⁺).
-
Key Fragmentation Ions: Expect fragmentation patterns corresponding to the loss of the diethylaminoethyl group and fragmentation of the cyclohexyl/cyclohexenyl rings.
-
Chromatographic Purity
-
Rationale: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound.
-
Method: A reverse-phase HPLC method, similar to those developed for Dicyclomine hydrochloride, can be adapted.[10][11]
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer at a slightly acidic pH).
-
Detection: UV detection at a wavelength around 218 nm.[10]
-
Purity: The final product should exhibit a single major peak with >95% purity.
-
Characterization Workflow
Caption: Workflow for the analytical characterization of 1',2'-Dehydro Dicyclomine.
Conclusion
This guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of 1',2'-Dehydro Dicyclomine. By providing not only the "how" but also the "why" behind each step, this document serves as a practical tool for researchers. The successful synthesis and characterization of this novel analog will pave the way for in-depth pharmacological studies to evaluate its potential as a next-generation antispasmodic agent with a potentially modified therapeutic profile. The provided protocols are designed to be self-validating, ensuring that researchers can confidently produce and identify this compound of interest.
References
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Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
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Dicyclomine Hydrochloride: Structure , Synthesis , SAR , Mechanism , Uses. (2023, March 22). Retrieved from [Link]
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PubChem. (n.d.). Dicyclomine. Retrieved from [Link]
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Dicyclomine: MedlinePlus Drug Information. (2017, September 15). Retrieved from [Link]
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Dicyclomine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved from [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Dicyclomine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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Medicinal Chemistry - I | B. Pharm IV Semester. (2023, April 10). 8. Synthesis of Dicyclomine HCl [Video]. YouTube. Retrieved from [Link]
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Synthesis of Dicyclomine Hydrochloride. (2020, April 2). [Video]. YouTube. Retrieved from [Link]
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Hutsaliuk, V., et al. (2022). Development of methods for the study of dicyclomine hydrochloride in combination with paracetamol as an object of forensic-pharmaceutical examination. ScienceRise: Pharmaceutical Science, (4), 18-26. Retrieved from [Link]
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Patel, B. H., et al. (2019). RP-HPLC Method Development and Validation for Estimation of Dicyclomine Hydrochloride in its Bulk and Drops Form. Research Journal of Pharmacy and Technology, 12(9), 4273-4277. Retrieved from [Link]
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Susmithaa, K., et al. (2011). Assay of dicyclomine hydrochloride in pharmaceutical formulations by extractive spectrophotometry. International Journal of Chemical Sciences, 9(3), 1353-1363. Retrieved from [Link]
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Kumar, R., et al. (2023). Method Development Validation and Estimation of Impurities in Dicyclomine Hydrochloride Capsule by RP HPLC. Journal of Pharmaceutical Research International, 35(1), 44-53. Retrieved from [Link]
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Sharma, M., et al. (2014). Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets. Indian Journal of Pharmaceutical Sciences, 76(6), 529-534. Retrieved from [Link]
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GPAT DISCUSSION CENTER. (2019, May 16). SYNTHESIS OF DICYCLOMINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. Retrieved from [Link]
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U.S. Food and Drug Administration. (1999). Dicyclomine Hydrochloride Chemistry Review. Retrieved from [Link]
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Figure 1. Chemical Structure of 1',2'-Dehydro Dicyclomine.[